tert-Butyl 2,4-dichloro-3-oxobutyrate
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Overview
Description
tert-Butyl 2,4-dichloro-3-oxobutyrate: is an organic compound with the molecular formula C8H12Cl2O3 and a molecular weight of 227.09 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group, two chlorine atoms, and a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dichloro-3-oxobutyrate typically involves the reaction of tert-butyl acetoacetate with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure the selective chlorination of the acetoacetate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,4-dichloro-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating (50-70°C).
Reduction: Sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or diethyl ether, and low temperatures (0-25°C).
Major Products:
Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl 2,4-dichloro-3-oxobutyrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in various chemical reactions. These reactions can lead to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
tert-Butyl 2,4-dichloro-3-oxobutyrate can be compared with other similar compounds, such as:
tert-Butyl 2,4-dichloro-3-oxopentanoate: Similar structure but with an additional carbon atom in the chain.
tert-Butyl 2,4-dichloro-3-oxobutanoate: Similar structure but with a different arrangement of functional groups.
tert-Butyl 2,4-dichloro-3-oxopropanoate: Similar structure but with a shorter carbon chain.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
85153-48-6 |
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Molecular Formula |
C8H12Cl2O3 |
Molecular Weight |
227.08 g/mol |
IUPAC Name |
tert-butyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c1-8(2,3)13-7(12)6(10)5(11)4-9/h6H,4H2,1-3H3 |
InChI Key |
UHHZHVDHAQZWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
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